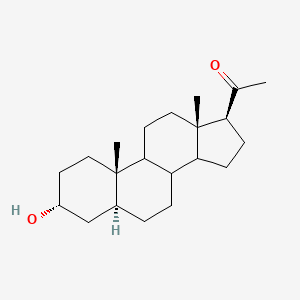
1alpha,25-dihydroxy-2beta-(4-hydroxybutoxy)vitamin D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1alpha,25-dihydroxy-2beta-(4-hydroxybutoxy)vitamin D3 is a hydroxycalciol that is calcitriol with a 4-hydroxybutoxy group at position 2. It has a role as a metabolite. It is a member of D3 vitamins, a hydroxycalciol and a tetrol. It derives from a calcitriol.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Diastereomers : Research on the synthesis of analogs of active vitamin D3, including 1alpha,25-dihydroxy-2beta-(3-hydroxypropoxy) vitamin D3 (ED-71), has shown that these analogs can have potent biological effects on bone, surpassing the activity of vitamin D3 itself. The focus has been on synthesizing all possible A-ring diastereomers at the 1- and 3-positions of ED-71 using specific methodologies (Kubodera & Hatakeyama, 2009).
Biological Evaluation of Diastereomers : Studies have evaluated the biological activity of various diastereomers of ED-71. For example, the 3-position diastereomer of ED-71 was synthesized and evaluated for its effect on parathyroid hormone secretion and binding affinity to human recombinant vitamin D receptor. These evaluations provide insights into the differential activities of these diastereomers compared to ED-71 and 1alpha,25-dihydroxyvitamin D3 (Hatakeyama et al., 2006).
Metabolism and Metabolites
- Study of Metabolites : The metabolism of 1alpha,25-dihydroxy-2beta-(3-hydroxypropoxy)vitamin D3 (ED-71) is complex due to the substituent at the 2beta-position. Research has synthesized and analyzed putative metabolites of ED-71 to understand its metabolism better. These studies provide authentic samples for further investigation into the metabolic pathways of ED-71 and its effects (Ono et al., 2006).
Non-Genomic Actions and Receptor Studies
- Receptor and Non-Genomic Actions : Investigations into the non-genomic actions of 1alpha,25-dihydroxy vitamin D3 in osteosarcoma cells have highlighted the importance of the classical nuclear vitamin D receptor (VDR) in these processes. Such studies deepen our understanding of the complex roles of vitamin D in cellular functions beyond its known genomic actions (Bravo et al., 2006).
Bioactivation and Physiological Effects
Cytochrome P450 Enzymes in Bioactivation : The role of cytochrome P450 enzymes in converting vitamin D to its hormonal form, including the 1alpha,25-dihydroxyvitamin D3, has been a subject of intensive research. Understanding these enzymes provides a clearer picture of vitamin D bioactivation and its regulation (Wikvall, 2001).
Physiological Features and Functions : Vitamin D3, including its hormonal form 1alpha,25-dihydroxyvitamin D3, is known for its crucial role in calcium and phosphate homeostasis. Research provides an overview of the physiological, endocrinological, and molecular biological characteristics of vitamin D, shedding light on its various functions in the body (DeLuca, 2004).
properties
Molecular Formula |
C31H52O5 |
|---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
(1R,2R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(4-hydroxybutoxy)-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C31H52O5/c1-21(10-8-16-30(3,4)35)25-14-15-26-23(11-9-17-31(25,26)5)12-13-24-20-27(33)29(28(34)22(24)2)36-19-7-6-18-32/h12-13,21,25-29,32-35H,2,6-11,14-20H2,1,3-5H3/b23-12+,24-13-/t21-,25-,26+,27-,28-,29-,31-/m1/s1 |
InChI Key |
WONSAWOUOLMNHF-FCDOGPSYSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H]([C@H]([C@@H](C3=C)O)OCCCCO)O)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCCO)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,3R,15S,18S,19R,20R,21S,22S,24S,25R,26S)-19,20,22,25-tetraacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl]methyl acetate](/img/structure/B1243769.png)
![10-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4,5-dimethyl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B1243770.png)
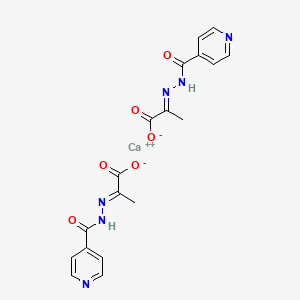
![1-[2-(piperidin-1-yl)ethyl]-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine](/img/structure/B1243772.png)
![(6R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1243773.png)
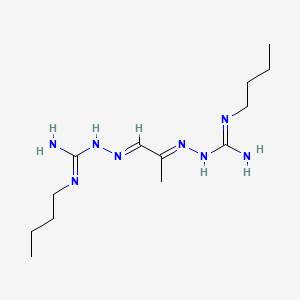


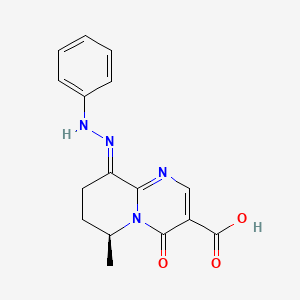


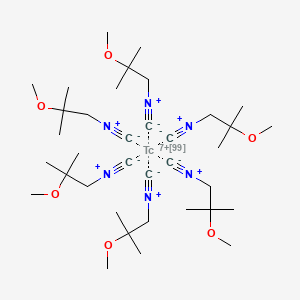
![4-({[({[(2R)-4-(3,4-Dichlorobenzyl)morpholin-2-yl]methyl}amino)carbonyl]amino}methyl)benzamide](/img/structure/B1243786.png)
